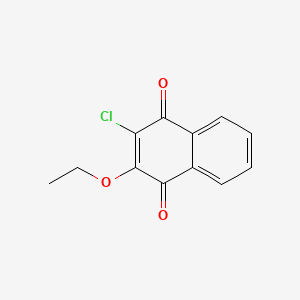

2-Chloro-3-ethoxy-1,4-naphthoquinone

Description

Overview of 1,4-Naphthoquinones as Biologically Active Compounds

1,4-Naphthoquinones are a class of organic compounds derived from naphthalene. Their structure, featuring a quinone ring fused to a benzene ring, is a common motif in numerous biologically active molecules found in nature. semanticscholar.org These compounds are recognized for a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. semanticscholar.orgresearchgate.net The biological prowess of these molecules is often attributed to their ability to undergo redox cycling and to act as electrophiles, allowing them to interact with a variety of cellular targets.

Role of Naphthoquinones in Biological Electron Transfer Processes

A key feature of quinones, including 1,4-naphthoquinones, is their ability to participate in biological electron transfer reactions. scielo.br This is due to their capacity to accept one or two electrons to form semiquinone and hydroquinone (B1673460) species, respectively. This redox activity is central to their biological effects, as it can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger various cellular responses, including apoptosis in cancer cells. scielo.br

Historical Context of Substituted Naphthoquinones in Medicinal Chemistry

The exploration of substituted naphthoquinones in medicinal chemistry has a rich history. The inherent reactivity of the naphthoquinone core has made it an attractive scaffold for chemical modification in the quest for new therapeutic agents. researchgate.net The introduction of various substituents at the C2 and C3 positions of the quinone ring has been a particularly fruitful strategy for modulating the biological activity of these compounds. semanticscholar.org Historically, synthetic efforts have focused on creating analogs with enhanced potency and selectivity for specific biological targets. A common precursor for many of these synthetic endeavors is 2,3-dichloro-1,4-naphthoquinone, which readily undergoes nucleophilic substitution reactions. semanticscholar.org

Research Landscape and Significance of 2-Chloro-3-ethoxy-1,4-naphthoquinone and its Analogs

Within this extensive family of compounds, this compound and its analogs represent a specific area of investigation. Research has shown that the introduction of an ethoxy group at the C3 position and a chlorine atom at the C2 position confers potent biological activities. Specifically, this compound has been identified for its significant inhibitory effects on neutrophil and mast cell degranulation, suggesting strong anti-inflammatory and antiallergic potential. nih.gov The study of its analogs, particularly other 2-alkoxy-3-chloro-1,4-naphthoquinones, aims to elucidate structure-activity relationships and to develop compounds with improved therapeutic profiles. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethoxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c1-2-16-12-9(13)10(14)7-5-3-4-6-8(7)11(12)15/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLULGOCHLLLHOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208306 | |

| Record name | 1,4-Naphthalenedione, 2-chloro-3-ethoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59641-32-6 | |

| Record name | 1,4-Naphthoquinone, 2-chloro-3-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059641326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenedione, 2-chloro-3-ethoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Q132 2-CHLORO-3-ETHOXY-1,4-NAPHTHOQUINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 3 Ethoxy 1,4 Naphthoquinone and Derivatives

Strategies for the Synthesis of 2-Chloro-3-ethoxy-1,4-naphthoquinone

The principal route for synthesizing this compound involves the selective substitution of one chlorine atom on the 2,3-dichloro-1,4-naphthoquinone precursor. This is typically achieved through a nucleophilic aromatic substitution mechanism.

The synthesis of this compound is achieved by reacting 2,3-dichloro-1,4-naphthoquinone with an ethoxide source. The reaction proceeds via a nucleophilic attack at the C-2 or C-3 position of the naphthoquinone ring. semanticscholar.org The presence of two electron-withdrawing carbonyl groups activates the vinylic chlorides toward nucleophilic substitution.

A common method involves treating 2,3-dichloro-1,4-naphthoquinone with an ethoxide nucleophile in a suitable solvent. For instance, reacting the precursor with one equivalent of a nucleophile in an ethanolic solution containing a base like sodium carbonate (Na2CO3) can lead to the formation of an ethoxy-substituted naphthoquinone. researchgate.net The base is crucial for generating the ethoxide ion from ethanol (B145695), which then acts as the active nucleophile.

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, the base used, the reaction temperature, and the stoichiometry of the reactants.

For analogous reactions, such as the synthesis of the methoxy (B1213986) derivative, using methanol (B129727) as both the nucleophile and the solvent in the presence of a base like triethylamine (B128534) (Et3N) has proven effective. researchgate.net Heating the reaction mixture can also favor the generation of the desired monosubstituted product. researchgate.net By controlling the molar ratio of the nucleophile to the 2,3-dichloro-1,4-naphthoquinone substrate, chemists can favor monosubstitution over disubstitution, thereby maximizing the yield of this compound.

| Parameter | Condition | Rationale |

| Precursor | 2,3-Dichloro-1,4-naphthoquinone | Provides two activated sites for nucleophilic attack. |

| Nucleophile | Ethanol/Sodium Ethoxide | Source of the ethoxy group for substitution. |

| Base | Sodium Carbonate (Na2CO3), Triethylamine (Et3N) | Deprotonates ethanol to form the more potent ethoxide nucleophile. |

| Solvent | Ethanol, Chloroform, Acetonitrile | Solubilizes reactants and influences reaction rate. researchgate.net |

| Temperature | Room Temperature to Reflux | Increased temperature can improve reaction rates. researchgate.net |

| Stoichiometry | 1:1 ratio of Nucleophile to Precursor | Favors monosubstitution to yield the target compound. |

Derivatization Approaches for Naphthoquinone Analogs

The 2,3-dichloro-1,4-naphthoquinone scaffold is a cornerstone for creating a vast library of naphthoquinone analogs through various derivatization strategies. researchgate.netgranthaalayahpublication.org These approaches leverage the sequential nucleophilic aromatic substitution of the two chlorine atoms. nih.gov

A primary derivatization strategy involves the introduction of substituents containing nitrogen, sulfur, or oxygen by reacting 2,3-dichloro-1,4-naphthoquinone with appropriate nucleophiles. researchgate.net

Nitrogen Nucleophiles: Reactions with various primary and secondary amines, such as anilines and piperidine, yield 2-amino-3-chloro-1,4-naphthoquinone derivatives. scielo.brresearchgate.net These reactions can often be carried out in solvents like water or ethanol at room temperature. scielo.br For example, reacting 2,3-dichloro-1,4-naphthoquinone with substituted anilines in water for 20 hours can produce the corresponding 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives in high yields (84-90%). scielo.br

Sulfur Nucleophiles: Alkanethiols and arenethiols readily displace the chlorine atoms to form S-substituted naphthoquinones. researchgate.net Symmetrical and unsymmetrical sulfanylnaphthoquinone compounds have been synthesized by reacting 2,3-dichloro-1,4-naphthoquinone with thiols like hexadecanethiol in ethanol with sodium carbonate. researchgate.net

Oxygen Nucleophiles: Alcohols and phenols, in the presence of a base, react to form alkoxy and phenoxy derivatives. The synthesis of this compound is a prime example of using an oxygen nucleophile. Similarly, reactions with catechols in the presence of pyridine (B92270) can yield more complex ether linkages. semanticscholar.org

| Nucleophile Type | Example Reagent | Resulting Substituent | Reference |

| Nitrogen | Substituted Anilines | -NH-Ar | scielo.br |

| Nitrogen | Picolylamine | -NH-CH2-Pyridine | researchgate.net |

| Sulfur | Alkanethiols | -S-Alkyl | researchgate.net |

| Sulfur | 2-Mercaptoethanol | -S-CH2CH2OH | researchgate.net |

| Oxygen | Methanol | -OCH3 | researchgate.net |

| Oxygen | Catechol | Fused Dioxin Ring | semanticscholar.org |

Further diversification of the naphthoquinone core can be achieved by introducing other halogens or a variety of alkoxy and alkylthio groups. The general reactivity of 2,3-dichloro-1,4-naphthoquinone allows for its use as a starting material for a range of halogenated and alkoxy/alkylthio substituted analogs. researchgate.netsciforum.net

The synthesis of alkoxy derivatives, such as 2-methoxy-3-bromo-1,4-naphthoquinone, can be accomplished through a two-step process starting from lawsone (2-hydroxy-1,4-naphthoquinone). sciforum.net This involves bromination followed by methylation. Alternatively, direct substitution on 2,3-dichloro-1,4-naphthoquinone with various alcohols and thiols in the presence of a base provides a straightforward route to a wide array of derivatives. researchgate.netresearchgate.net For example, reacting the dichloro precursor with different thiols can yield monosubstituted or disubstituted thioether derivatives depending on the stoichiometry. researchgate.net

A more advanced strategy involves the creation of hybrid molecules where the naphthoquinone unit is covalently linked to another distinct chemical moiety, often one with known biological relevance. This approach aims to combine the properties of both fragments to create novel compounds.

A notable example is the synthesis of hybrids of 1,4-naphthoquinone (B94277) with thymidine (B127349) derivatives. mdpi.com In this process, 2,3-dichloro-1,4-naphthoquinone is reacted with thymidine or its derivatives in tetrahydrofuran (B95107) with potassium carbonate as a base. mdpi.com This reaction results in the formation of a C-N bond, linking the C-3 position of the naphthoquinone to the thymidine moiety, yielding a monosubstituted derivative. mdpi.com This synthetic route highlights the utility of the naphthoquinone scaffold as a building block for complex, multi-functional molecules.

Spectroscopic and Structural Characterization of 2 Chloro 3 Ethoxy 1,4 Naphthoquinone and Analogs

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and understanding the molecular vibrations of a compound. For 2-Chloro-3-ethoxy-1,4-naphthoquinone, the key vibrational modes are associated with the carbonyl (C=O) groups, the carbon-carbon double bonds (C=C) of the naphthoquinone ring, the carbon-chlorine (C-Cl) bond, and the ethoxy group (O-CH2-CH3).

FTIR spectroscopy of 1,4-naphthoquinone (B94277) derivatives reveals characteristic absorption bands. In analogous compounds, such as 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinones, distinct vibrational modes have been identified. scielo.brscielo.br For this compound, the FTIR spectrum is expected to be dominated by strong absorptions from the two carbonyl groups. Typically, 1,4-naphthoquinones exhibit two C=O stretching bands in the region of 1630-1680 cm⁻¹. scielo.br The presence of the electron-donating ethoxy group and the electron-withdrawing chlorine atom at positions 3 and 2, respectively, would influence the electronic environment of the quinone system and thus the precise frequencies of these bands.

The aromatic C=C stretching vibrations of the naphthoquinone ring are expected to appear in the 1500-1600 cm⁻¹ range. scielo.br Furthermore, the C-O stretching vibrations of the ethoxy group would likely be observed in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibration is anticipated to be found in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

A study on 2-amino-3-chloro-1,4-naphthoquinone showed C=O group frequencies observed at 1686.44 cm⁻¹ and C-C stretching vibrations in the 1390-1605 cm⁻¹ range. sphinxsai.com For a series of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinones, the C=O modes were identified around 1675 cm⁻¹ and 1635 cm⁻¹, with aromatic C=C modes appearing near 1593 cm⁻¹. scielo.br

Table 1: Expected FTIR Vibrational Bands for this compound Based on Analog Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Analog Data (cm⁻¹) |

| Carbonyl (C=O) | 1630 - 1680 | ~1675 and ~1635 |

| Aromatic (C=C) | 1500 - 1600 | ~1593 |

| Ether (C-O) | 1200 - 1300 | Not specified in analogs |

| Carbon-Chlorine (C-Cl) | 600 - 800 | Not specified in analogs |

Note: The expected wavenumber ranges are based on general spectroscopic principles and data from analogous compounds.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. For this compound, the symmetric vibrations of the naphthoquinone ring system are expected to be strong in the Raman spectrum. Similar to FTIR, the C=O and C=C stretching vibrations would be prominent. In studies of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, Raman and FTIR techniques were used to assign the vibrational modes of the molecules. researchgate.netiaea.org The differentiation between the compounds was particularly evident in the fingerprint region (below 1500 cm⁻¹), where complex vibrational patterns allow for detailed structural elucidation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the naphthoquinone ring and the ethoxy group. The aromatic protons of the naphthoquinone moiety typically appear in the downfield region, between 7.5 and 8.2 ppm. The exact chemical shifts and coupling patterns depend on the substitution.

For the ethoxy group, a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons are expected. The methylene protons, being adjacent to the oxygen atom, will be more deshielded than the methyl protons.

In a study of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone analogs, the protons of the naphthoquinone ring (H-5, H-6, H-7, and H-8) were observed in the range of 7.6 to 8.2 ppm. scielo.br

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Naphthoquinone Ring (H-5, H-8) | ~8.1 - 8.2 | Multiplet |

| Naphthoquinone Ring (H-6, H-7) | ~7.7 - 7.8 | Multiplet |

| Methylene (-O-CH₂-) | ~4.0 - 4.5 | Quartet |

| Methyl (-CH₃) | ~1.3 - 1.5 | Triplet |

Note: These are predicted values based on the analysis of similar structures.

The ¹³C NMR spectrum of this compound will provide information about all the carbon atoms in the molecule. The carbonyl carbons (C=O) are expected to be the most downfield signals, typically appearing in the range of 170-185 ppm. The carbon atoms of the aromatic ring will resonate between 125 and 140 ppm. The carbon attached to the chlorine (C-Cl) and the carbon attached to the ethoxy group (C-O) will have their chemical shifts influenced by these electronegative atoms. The methylene and methyl carbons of the ethoxy group will appear in the upfield region of the spectrum.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected, with its characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The fragmentation of naphthoquinones often involves the loss of CO groups. acs.org In the case of this compound, fragmentation of the ethoxy group is also likely, such as the loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂). The fragmentation pathways for protonated 2-acylamino-1,4-naphthoquinone derivatives have been proposed, providing a model for understanding the fragmentation of similar structures. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Investigations

The electronic absorption spectrum of this compound is anticipated to exhibit characteristic bands in the ultraviolet (UV) and visible regions, arising from π→π* and n→π* electronic transitions within the naphthoquinone core. The position and intensity of these bands are influenced by the electronic nature of the substituents and the polarity of the solvent, a phenomenon known as solvatochromism.

Studies on analogous 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives have shown characteristic absorption bands in the UV region, typically between 275-283 nm and 320-335 nm, with molar absorptivity values in the order of 104 L mol-1 cm-1. scielo.br An additional band is often observed in the visible region. scielo.br For instance, the UV-Vis spectra of these amino-analogs have been recorded in solvents of varying polarities such as acetonitrile, dichloromethane, and dimethyl sulfoxide (B87167) (DMSO). scielo.br

The solvatochromic behavior of these molecules provides insights into the change in dipole moment upon electronic excitation. A bathochromic (red) shift, or a shift to longer wavelengths, with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. Research on the closely related compound, 2-chloro-3-ethylamino-1,4-naphthoquinone, demonstrated such positive solvatochromism, where the absorption bands shifted to longer wavelengths as the solvent polarity increased. researchgate.net This suggests a significant charge transfer character in the electronic transitions.

Based on these findings for structurally similar compounds, the expected UV-Vis absorption data for this compound in different solvents is presented in Table 1. It is important to note that these are predictive values based on the behavior of its amino-analogs.

| Solvent | Dielectric Constant (ε) | Expected λmax Range (nm) | Transition Type |

|---|---|---|---|

| n-Hexane | 1.88 | ~430-450 | π→π |

| Dichloromethane | 8.93 | ~440-460 | π→π |

| Acetonitrile | 37.5 | ~450-470 | π→π |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~460-480 | π→π |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported in the reviewed literature, extensive crystallographic studies have been conducted on its analogs, particularly those with amino substituents at the C-3 position. These studies provide a robust model for predicting the molecular geometry and intermolecular interactions of the title compound.

For example, the crystal structure of 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone was determined to belong to the orthorhombic crystal system with the space group Pna21. scielo.br Its lattice parameters were reported as a = 12.12 Å, b = 24.16 Å, and c = 4.76 Å. scielo.br In these and similar structures, the naphthoquinone ring system is typically planar. scielo.br

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystalline packing of these compounds. In the amino-substituted analogs, N-H···O hydrogen bonds are a common feature, linking molecules into chains or more complex networks. scielo.br While this compound lacks the N-H donor for classical hydrogen bonding, it is expected to exhibit C-H···O and C-H···Cl interactions, as well as potential π-π stacking between the aromatic rings of adjacent molecules. The planarity of the naphthoquinone core facilitates such stacking arrangements.

Based on the analysis of these related structures, a predicted set of crystallographic parameters for this compound is provided in Table 2. These values are hypothetical and await experimental verification.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar |

| a (Å) | ~5-7 |

| b (Å) | ~8-10 |

| c (Å) | ~14-16 |

| β (°) | ~90-95 |

| Z (molecules per unit cell) | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides empirical validation of the molecular formula. For a pure sample of this compound (C12H9ClO3), the theoretical elemental composition can be calculated based on its atomic weights.

The molecular formula C12H9ClO3 corresponds to a molecular weight of 236.65 g/mol . uni.lu The expected elemental composition is a critical benchmark for verifying the purity of a synthesized sample. Experimental values that deviate significantly from the theoretical percentages may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 3 presents the calculated elemental composition for this compound.

| Element | Symbol | Atomic Weight (g/mol) | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 60.91 |

| Hydrogen | H | 1.008 | 3.83 |

| Chlorine | Cl | 35.453 | 14.98 |

| Oxygen | O | 15.999 | 20.28 |

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and vibrational properties of molecules. For derivatives of 1,4-naphthoquinone (B94277), DFT calculations provide valuable insights into their geometry, stability, and spectroscopic characteristics. semanticscholar.org

In studies of analogous compounds, such as 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, DFT calculations have been successfully employed to optimize molecular geometries and predict vibrational frequencies. scienceopen.comresearchgate.net These theoretical calculations often show strong agreement with experimental data obtained from X-ray crystallography, as well as Fourier-transform infrared (FTIR) and Raman spectroscopy. semanticscholar.org For 2-Chloro-3-ethoxy-1,4-naphthoquinone, it is anticipated that DFT calculations would reveal a largely planar naphthoquinone core with the ethoxy group introducing specific vibrational modes.

Key vibrational assignments for related 2-amino-3-chloro-1,4-naphthoquinone have been predicted using DFT, with characteristic stretching frequencies for C=O, C-Cl, C-N, and C-C bonds identified in regions around 1686 cm⁻¹, 911-1725 cm⁻¹, 1267-1320 cm⁻¹, and 1357-1650 cm⁻¹ respectively. sphinxsai.com Similar calculations for the ethoxy derivative would allow for the assignment of its unique infrared and Raman spectral features.

Table 1: Predicted Vibrational Frequencies for a Related Naphthoquinone Derivative (2-amino-3-chloro-1,4-naphthoquinone)

| Functional Group | Predicted Frequency (cm⁻¹) (DFT) | Observed Frequency (cm⁻¹) (IR) |

| C=O | 1640.84 - 1725.92 | 1686.44 |

| C-C | 1430.17 - 1599.86 | 1390.42 - 1604.48 |

| C-N | 1275.68 - 1334.50 | 1267.87 - 1320.70 |

Data sourced from a study on 2-amino-3-chloro-1,4-naphthoquinone. sphinxsai.com

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps) and Chemical Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For 2-amino-3-chloro-1,4-naphthoquinone, the HOMO-LUMO energy gap has been calculated using DFT, and these calculations suggest that charge transfer occurs within the molecule. sphinxsai.com In studies of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, analysis of the molecular orbitals confirmed intramolecular charge transfer from the benzenoid group to the quinone ring. researchgate.net

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thebioscan.com This method is widely used in drug discovery to understand how a ligand, such as a naphthoquinone derivative, might interact with a biological target, typically a protein. thebioscan.com

While specific docking studies for this compound are not available, numerous studies have been conducted on related 1,4-naphthoquinone derivatives against various protein targets. For instance, derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) and proteins involved in apoptosis such as BCL-2. mdpi.commdpi.com These studies reveal that the naphthoquinone core can form crucial interactions, including hydrogen bonds and π-π stacking, with amino acid residues in the protein's binding pocket. tandfonline.com

For example, in a study of 1,4-naphthoquinone hybrids with thymidine (B127349), molecular docking simulations were performed against the BCL-2 protein to understand the apoptotic activity observed in cancer cell lines. mdpi.com Similarly, docking studies on other derivatives have identified potential interactions with enzymes from protozoan parasites, suggesting their potential as antiprotozoal agents. nih.gov Such simulations for this compound could help identify its potential biological targets and elucidate its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. brieflands.com These models are used to predict the activity of new compounds and to guide the design of molecules with enhanced therapeutic properties. nih.gov

QSAR studies on various series of 1,4-naphthoquinone derivatives have successfully identified key molecular descriptors that govern their cytotoxic activity against cancer cell lines. tandfonline.comsustech.edu For 2-substituted amino-3-chloro-1,4-naphthoquinones, QSAR models have shown that descriptors such as partial atomic charges, dipole moment, polarizability, and hydrophobicity are significant in predicting anticancer activity. nih.govresearchgate.netnih.gov

Table 2: Key Descriptors in QSAR Models for Naphthoquinone Derivatives

| Descriptor Type | Examples | Influence on Biological Activity |

| Electronic | Partial Atomic Charge, Dipole Moment, Electronegativity | Governs electrostatic interactions with biological targets. tandfonline.comnih.gov |

| Steric/Topological | Van der Waals Volume, Molecular Shape Indices | Relates to the fit of the molecule in a receptor's binding site. nih.gov |

| Physicochemical | Hydrophobicity (logP), Polarizability | Affects membrane permeability and interactions with hydrophobic pockets. sustech.edunih.gov |

Information compiled from multiple QSAR studies on 1,4-naphthoquinone derivatives.

In Silico Prediction of Biological Activities and Pharmacokinetic Features

In silico methods are increasingly used to predict the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of chemical compounds early in the drug discovery process. frontiersin.org These predictions help to prioritize candidates for further experimental testing.

For various 1,4-naphthoquinone derivatives, in silico tools have been used to evaluate their drug-likeness based on criteria such as Lipinski's rule of five. frontiersin.orgnih.gov Pharmacokinetic predictions for some derivatives suggest high gastrointestinal absorption but variable ability to cross the blood-brain barrier. mdpi.com Toxicity predictions can also be performed, estimating properties like hepatotoxicity, mutagenicity, and acute toxicity (LD50). nih.gov

For example, in silico analysis of certain phenylamino-naphthoquinone derivatives predicted them to be non-mutagenic and non-immunotoxic, though potential hepatotoxicity was noted. mdpi.comnih.gov Such predictive models could be applied to this compound to estimate its pharmacokinetic profile and potential toxicological risks, providing a valuable preliminary assessment of its suitability as a therapeutic agent.

Electrochemical Properties and Redox Potential Studies

The biological activity of naphthoquinones is often linked to their redox properties, specifically their ability to undergo reduction-oxidation cycles to generate reactive oxygen species (ROS). nih.govresearchgate.net The redox potential of a naphthoquinone is a measure of its ability to accept electrons and is a key determinant of its redox cycling capacity. This potential is influenced by the substituents on the naphthoquinone ring. mdpi.com

The electron-withdrawing nature of the two carbonyl groups and the chlorine atom in this compound would facilitate the reduction of the quinone system. Conversely, the electron-donating ethoxy group would be expected to make the reduction slightly less favorable compared to an unsubstituted analogue. The interplay of these substituent effects determines the precise redox potential of the molecule.

Cyclic Voltammetry for Reduction Potential Determination

Cyclic voltammetry (CV) is a primary electrochemical technique used to study the redox behavior of compounds and determine their reduction potentials. For naphthoquinones, CV typically reveals a two-stage, single-electron reduction process in aprotic media, corresponding to the formation of a semiquinone radical anion and then a dianion. nih.gov In protic media, a single, two-electron reduction process is often observed. nih.gov

A study on 2,3-dichloro-1,4-naphthoquinone and its amino derivatives using cyclic voltammetry characterized their electrochemical behavior. mdpi.com The results showed that the reduction potential is sensitive to the nature of the substituent at the C-2 and C-3 positions. It is expected that a cyclic voltammetry study of this compound would reveal its specific reduction potential, providing critical data to correlate with its potential for ROS generation and biological activity.

Correlation of Redox Potentials with Biological Activity and Mechanism of Action

The biological action of many naphthoquinone derivatives is intrinsically linked to their ability to undergo redox cycling. This process involves the acceptance of one or two electrons to form semiquinone radical anions or hydroquinone (B1673460) dianions, respectively. This bio-reductive activation can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, which can induce oxidative stress within cells, ultimately leading to apoptosis or cell death. mdpi.comchemicalbook.com This mechanism is a cornerstone of the anticancer and antimicrobial properties observed in many naphthoquinones. researchgate.netsustech.eduunt.edu

Furthermore, the redox potential of a naphthoquinone is a critical determinant of its ability to participate in these biological redox reactions. The substituents on the naphthoquinone ring play a crucial role in modulating this potential. Electron-withdrawing groups, such as halogens, generally increase the redox potential, making the compound easier to reduce. Conversely, electron-donating groups, like alkoxy groups, tend to decrease the redox potential.

Although direct experimental data for this compound is lacking, studies on structurally related compounds offer some insights. For instance, research on other 2-chloro-1,4-naphthoquinone (B24044) derivatives has been conducted to explore their synthesis and potential as therapeutic agents. nih.gov Similarly, the biological activities of various 1,4-naphthoquinone derivatives are often evaluated in the context of their structure-activity relationships, where the nature and position of substituents are correlated with their efficacy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies on other series of 1,4-naphthoquinone derivatives have demonstrated that electrochemical properties are key descriptors for predicting their biological activity. These models often highlight the importance of parameters related to the molecule's ability to accept electrons.

Without specific studies on this compound, any detailed discussion on the correlation of its redox potential with its biological activity and mechanism of action remains speculative. Further experimental research, including cyclic voltammetry to determine its redox potentials and biological assays to assess its activity, is necessary to elucidate these relationships. Computational and theoretical studies, such as Density Functional Theory (DFT) calculations, could also provide valuable predictions of its electronic properties and potential biological targets.

Structure Activity Relationship Sar Studies of 2 Chloro 3 Ethoxy 1,4 Naphthoquinone Derivatives

Impact of Substituent Position and Nature on Biological Activity

The substituents at the C-2 and C-3 positions of the 1,4-naphthoquinone (B94277) core play a pivotal role in modulating biological efficacy. The interplay between different functional groups, such as halogens, alkoxy, and alkylthio moieties, as well as the electronic properties of these groups, significantly dictates the compound's activity.

Halogens: The presence of a halogen, such as the chlorine atom at the C-2 position, is a common feature in many biologically active naphthoquinones. Studies on related scaffolds have shown that the nature of the halogen can be critical. For instance, in a series of 2,3-disubstituted-1,4-naphthoquinone derivatives evaluated for aromatase inhibitory activity, the 2,3-dichloro analog showed potent activity. Quantitative structure-activity relationship (QSAR) modeling predicted that replacing the chlorine atoms with more lipophilic and electronegative halogens like bromine or iodine could further enhance this potency. nih.gov In another study focusing on antifungal agents, the replacement of a hydrogen with a chlorine atom at the C-3 position was found to be essential for activity. sciforum.net

Alkoxy and Alkylthio Groups: The ethoxy group at the C-3 position is a key feature of the parent compound. Modifications to this alkoxy chain can have a substantial impact. In studies of related 2-O-alkyl lawsone derivatives, an increase in the length of the alkyl side chain was shown to improve cytotoxic activity, reaching an optimal length of five carbon atoms (a pentoxy group). nih.gov Further increases in chain length beyond this optimum led to a decrease in activity. nih.gov This suggests a specific spatial and lipophilic requirement for the binding pocket of the biological target.

Similarly, the introduction of sulfur-containing moieties, such as an alkylthio group, can enhance biological effects. Research on (2-chloroethylthio)-1,4-naphthoquinones demonstrated that introducing a single 2-chloroethylthio group improved anticancer properties. mdpi.comresearchgate.net However, the addition of a second such group at the neighboring position tended to decrease activity, possibly due to steric hindrance. mdpi.comresearchgate.net This highlights the importance of not just the substituent's nature but also its size and position.

Electron-Donating/Withdrawing Groups: When aromatic or heteroaromatic rings are attached to the naphthoquinone core (often at the C-2 or C-3 position via a linker), the electronic properties of substituents on these rings are significant. In a series of 2-chloro-3-[(4-arylthiazol-2-yl)amino]-1,4-naphthoquinones, the presence of electronegative, electron-withdrawing substituents (e.g., a fluorine atom) in the para-position of the phenyl ring was shown to increase both antimalarial and antibacterial activity. nih.gov Conversely, studies involving the synthesis of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives noted that electron-donating groups on the aniline (B41778) ring facilitated the reaction, leading to high yields. scielo.br The activity of substituted anilino naphthoquinones has been associated with their redox properties, which can be modulated by the substituents on the aromatic ring. nih.gov

| Position | Substituent Type | Observation | Biological Activity Impact | Reference |

|---|---|---|---|---|

| C-2 / C-3 | Halogens (Cl, Br, I) | Replacing Cl with Br or I predicted to increase aromatase inhibition. | Potentially enhanced | nih.gov |

| C-3 | Halogen (Cl) | Substitution with Cl is essential for antifungal activity. | Crucial for activity | sciforum.net |

| C-2 | Alkoxy (O-alkyl) | Optimal cytotoxic activity observed with a 5-carbon chain length. | Dependent on chain length | nih.gov |

| C-2 | Alkylthio (S-CH₂CH₂Cl) | Introduction of one group improved anticancer properties; a second group decreased activity. | Improved (mono-substitution) | mdpi.com |

| Attached Aryl Ring | Electron-Withdrawing Group (e.g., p-Fluoro) | Increased antimalarial and antibacterial activity. | Enhanced | nih.gov |

Influence of Spacer Length and Apolar Moieties on Pharmacological Efficacy

When designing more complex derivatives, a "spacer" or "linker" is often used to connect the naphthoquinone core to another pharmacophore or a bulky apolar moiety. The length and flexibility of this spacer are critical determinants of pharmacological efficacy, as they control the orientation and distance of the interacting groups within the target's binding site.

Research on naphthoquinone derivatives designed to inhibit Aβ aggregation in the context of Alzheimer's disease provides direct insight into this phenomenon. nih.gov In this study, various (hetero)aromatic rings were tethered to the naphthoquinone scaffold via a flexible methylene (B1212753) spacer. The results clearly indicated that a spacer length of just one methylene unit (-(CH₂)₁-) was optimal for the biological activity of the naphthoquinone-based derivatives. nih.gov Increasing the length of this linker led to a decrease in potency, suggesting a precise spatial relationship is required for effective interaction with the target.

The influence of apolar moieties is also evident in studies of 2-O-alkyl lawsones, where the alkyl chain itself can be considered both a substituent and a flexible apolar moiety. As mentioned previously, the cytotoxic activity of these compounds was found to be dependent on the chain length, with 2-pentoxy-1,4-naphthoquinone (a five-carbon chain) showing high cytotoxicity. nih.gov This indicates that the apolar nature and length of the group are crucial for optimizing interactions, likely within a hydrophobic pocket of a target protein or enzyme.

| Derivative Series | Spacer/Moiety | Optimal Length | Observation | Reference |

|---|---|---|---|---|

| Naphthoquinone-(CH₂)ₙ-Aryl | Methylene Spacer | n=1 | A single methylene unit was the optimal distance for Aβ aggregation inhibition. | nih.gov |

| 2-O-Alkyl Lawsone | Alkyl Chain | 5 Carbons | Activity increased with chain length up to 5 carbons and then decreased. | nih.gov |

Elucidation of Specificity and Selectivity in Biological Interactions

A key goal in drug design is to achieve selectivity, where a compound preferentially affects cancer cells over healthy cells or targets a specific pathogen without harming the host. SAR studies of 2-chloro-3-ethoxy-1,4-naphthoquinone analogues have revealed that structural modifications can significantly influence this selectivity.

For example, derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have demonstrated notable selectivity against tumor cells. nih.gov Specifically, 2-O-acyl lawsone and 2-O-alkyl lawsone derivatives exhibited different levels of cytotoxicity across various cancer cell lines. nih.gov One 2-O-acyl lawsone derivative showed high selectivity for ovarian carcinoma cells (IGROV-1), with significantly lower activity against melanoma cells (SK-MEL-28) and non-tumoral kidney cells (HEK-293). nih.gov This suggests that the cellular machinery or targets in ovarian cancer cells are particularly susceptible to this specific chemical structure.

Similarly, a study on 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones found that these compounds displayed selective inhibition of human neuroblastoma (SH-SY5Y) cells while showing relatively low cytotoxicity against cervical cancer (HeLa) cells. nih.gov This differential effect underscores how the interaction between the naphthoquinone scaffold and different cellular environments can be fine-tuned through substitution. The mechanism for such selectivity may involve targeting specific enzymes or proteins that are overexpressed or have different isoforms in certain cell types, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), a key target for many quinone-based agents. nih.gov

| Derivative Class | Selective Against | Less Active Against | Reference |

|---|---|---|---|

| 2-O-Acyl Lawsone | Ovarian Carcinoma (IGROV-1) | Melanoma (SK-MEL-28), Non-tumoral (HEK-293) | nih.gov |

| 2-Chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones | Neuroblastoma (SH-SY5Y) | Cervical Cancer (HeLa) | nih.gov |

Correlation of Electronic Properties with Observed Biological Efficacy

The biological activity of 1,4-naphthoquinones is fundamentally linked to their electronic properties, particularly their redox potential. The quinone moiety can undergo redox cycling, accepting one or two electrons to form reactive semiquinone radicals or hydroquinones. nih.govmdpi.com These reactive species can then generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage, a primary mechanism of their cytotoxic action. scielo.br The ease with which a naphthoquinone derivative accepts electrons is quantified by its redox potential, which can be altered by the addition of electron-donating or electron-withdrawing substituents. nih.gov

A direct correlation between redox potential and biological activity has been established for some series of 1,4-naphthoquinone derivatives. A study examining lawsone derivatives found a definite correlation between their standard redox potentials (E°) and their cytotoxic effects. nih.gov This confirms that the electronic nature of the molecule is a key driver of its efficacy.

Furthermore, QSAR studies have identified several electronic and physicochemical descriptors that correlate with the biological efficacy of naphthoquinone derivatives. These models reveal that potent anticancer activities are influenced by properties such as:

Polarizability and Electronegativity: These descriptors relate to the molecule's ability to distort its electron cloud and attract electrons, which is central to forming interactions with biological targets and participating in redox reactions. nih.gov

Dipole Moment: This property affects the molecule's polarity and its ability to interact with polar residues in a binding site or traverse cellular membranes. nih.gov

Van der Waals Volume and Mass: These descriptors relate to the size and steric properties of the molecule, which must be complementary to the shape of the target's active site. nih.govelsevierpure.com

By quantifying these electronic and steric properties, QSAR models can predict the activity of novel compounds and provide a deeper understanding of the features required for potent biological efficacy. nih.govelsevierpure.com

| Property/Descriptor | Influence on Biological Efficacy | Rationale | Reference |

|---|---|---|---|

| Redox Potential (E°) | Directly correlates with cytotoxicity for some derivatives. | Determines the ease of accepting electrons to initiate redox cycling and ROS production. | nih.gov |

| Polarizability / Electronegativity | Identified as an influential descriptor in QSAR models. | Affects intermolecular interactions and the ability to participate in electron transfer reactions. | nih.gov |

| Dipole Moment | Shown to influence anticancer activity in QSAR studies. | Governs polarity and the strength of electrostatic interactions with biological targets. | nih.gov |

| Van der Waals Volume / Mass | Key descriptors in QSAR models for cytotoxicity. | Relates to the size and shape of the molecule, which dictates steric fit within a binding site. | nih.govelsevierpure.com |

Future Directions and Research Perspectives for Naphthoquinone Chemistry

Design of Novel Naphthoquinone Scaffolds with Enhanced Target Selectivity

The development of novel naphthoquinone scaffolds is a primary objective in advancing their therapeutic potential. The 1,4-naphthoquinone (B94277) core allows for extensive chemical modifications, particularly at the C2 and C3 positions, which significantly influence the molecule's biological activity and selectivity. nih.govsemanticscholar.org The synthesis of 2-alkoxy-3-chloro-1,4-naphthoquinones, the class to which 2-Chloro-3-ethoxy-1,4-naphthoquinone belongs, can be achieved from 2,3-dichloro-1,4-naphthoquinone, demonstrating a viable pathway for creating diverse derivatives. semanticscholar.org

Research focuses on introducing various substituents to modulate the electron-donating or withdrawing properties of the quinone ring, which in turn affects its redox potential and interaction with target biomolecules. semanticscholar.orgscielo.br For instance, the introduction of different amine groups at these positions has been shown to yield compounds with varying cytotoxic activities against human cancer cells. nih.gov The goal is to design derivatives that exhibit high affinity for a specific biological target, such as a particular enzyme or receptor, while minimizing off-target effects. This strategy of structural optimization aims to enhance efficacy and reduce toxicity, a critical challenge in chemotherapy. mdpi.compreprints.org The exploration of hybrid molecules, combining the naphthoquinone scaffold with other pharmacologically active moieties, is a promising approach to achieving this enhanced selectivity. mdpi.com

Exploration of Multi-Target Directed Ligands within the Naphthoquinone Class

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being supplemented by the design of Multi-Target Directed Ligands (MTDLs). nih.gov This strategy is particularly relevant for complex multifactorial diseases like Alzheimer's Disease (AD), where multiple pathological pathways are involved. nih.gov The naphthoquinone scaffold is well-suited for the development of MTDLs due to its versatile structure. nih.govacs.org

Researchers have successfully synthesized series of naphthoquinone derivatives designed to act as promiscuous agents, capable of interacting with several key targets in AD pathogenesis simultaneously. nih.gov For example, studies have shown that certain naphthoquinone derivatives can concurrently inhibit amyloid-β and tau aggregation, acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B). nih.govacs.orgnih.gov This multi-target approach, facilitated by hybrid- and fragment-based drug design strategies, can lead to more effective therapeutic outcomes than single-target agents. nih.govacs.org The ability of these compounds to potentially cross the blood-brain barrier is also a critical aspect of their design and evaluation for neurodegenerative diseases. nih.gov

Integration of Advanced Computational Methodologies in Naphthoquinone Drug Discovery

Advanced computational techniques are becoming indispensable in the rational design and discovery of new naphthoquinone-based drugs. nih.govfrontiersin.org In silico methods such as molecular docking, Density Functional Theory (DFT), and molecular dynamics (MD) simulations allow researchers to predict and analyze the interactions between naphthoquinone derivatives and their biological targets at a molecular level. nih.govnih.gov

These computational tools are used to:

Predict Binding Affinity: Molecular docking studies can estimate the binding energy between a ligand (like a naphthoquinone derivative) and a protein, helping to prioritize compounds for synthesis and experimental testing. mdpi.comnih.gov

Elucidate Structure-Activity Relationships (SAR): By simulating the binding modes of different derivatives, researchers can understand how specific structural modifications influence biological activity. nih.govmdpi.com

Evaluate Physicochemical and Pharmacokinetic Properties: Computational models can predict properties like solubility, bioavailability, and potential toxicity, guiding the design of molecules with better drug-like characteristics. mdpi.comnih.gov

Identify Potential Targets: Reverse docking and other virtual screening techniques can help identify new potential biological targets for existing or novel naphthoquinone compounds. mdpi.com

Recent studies have employed these methods to evaluate novel naphthoquinone derivatives for anticancer and antibacterial properties, demonstrating the power of computational chemistry to accelerate the drug discovery process. nih.govfrontiersin.org

Development of Structure-Based Design Strategies for Optimized Naphthoquinone Derivatives

Structure-based drug design (SBDD) is a powerful strategy that relies on the three-dimensional structural information of the biological target to design potent and selective inhibitors. This approach is increasingly being applied to optimize naphthoquinone derivatives. By understanding the precise architecture of a target protein's binding site, often determined through X-ray crystallography, chemists can design molecules that fit perfectly, maximizing binding affinity and inhibitory activity. mdpi.com

Molecular docking, a key component of SBDD, allows for the virtual placement of designed naphthoquinone derivatives into the target's active site. researchgate.net This enables the prediction of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For example, molecular modeling has been used to explain the structure-activity relationships and binding modes of naphthoquinone derivatives with enzymes like human monoamine oxidase B (hMAO B) and human acetylcholinesterase (hAChE). nih.govnih.gov This detailed molecular understanding guides the iterative process of modifying the naphthoquinone scaffold to improve its pharmacological profile, leading to the development of optimized drug candidates. mdpi.comresearchgate.net

Below is a table showcasing docking scores of representative heterocyclic 1,4-naphthoquinone hybrids with the NQO1 protein, illustrating how computational methods are used to predict binding affinity.

| Compound | Binding Energy (ΔG) in kcal/mol |

| 2-bromo-1,4-naphthoquinone | -6.9 |

| Hybrid Compound 5 | -7.9 |

| Hybrid Compound 6 | -8.1 |

| Hybrid Compound 7 | -8.1 |

| (Data sourced from studies on 1,4-naphthoquinone hybrids with the 8-hydroxyquinoline moiety) mdpi.com |

Investigation of Mechanisms of Resistance and Strategies for Overcoming Them

A significant challenge in cancer chemotherapy is the development of drug resistance. mdpi.compreprints.org Understanding the mechanisms by which cancer cells become resistant to naphthoquinone-based agents is crucial for developing strategies to overcome this limitation.

One key area of investigation is the role of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is often overexpressed in cancer cells. nih.gov While NQO1 can bioactivate certain quinones to exert cytotoxic effects, alterations in its expression or activity can contribute to resistance. nih.govnih.gov Therefore, designing compounds that are either less dependent on NQO1 for activation or can modulate its activity represents a viable strategy.

Other mechanisms of resistance include the unfolded protein response (UPR), a cellular stress response pathway that can promote cell survival and has been linked to chemoresistance. nih.govnih.govd-nb.info Modulating the UPR is being explored as a way to re-sensitize resistant cancer cells to treatment. nih.govd-nb.info Furthermore, combining naphthoquinone derivatives with other therapeutic agents, such as PARP inhibitors or AKT inhibitors, has shown synergistic effects and the potential to resensitize resistant prostate cancer cells to standard therapies. mdpi.com These combination therapies and the development of compounds that can circumvent known resistance pathways are active and vital areas of future research. mdpi.com

Q & A

Q. Methodology :

- Use standardized assays (e.g., MTT or SRB) across cell lines.

- Pair cytotoxicity studies with ROS (reactive oxygen species) quantification to correlate activity with redox properties .

- Perform comparative DFT studies to model substituent effects on redox potentials .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy vs. chloro) via chemical shifts. For example, ethoxy protons appear as a triplet at δ 1.2–1.4 ppm (CH₃) and δ 3.6–4.0 ppm (OCH₂) .

- IR Spectroscopy : Identify C=O stretches (~1660 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., halogen bonding between Cl and adjacent carbonyl groups) .

Advanced Question: How can the electron-deficient quinone core be exploited in materials science applications?

Answer:

The naphthoquinone scaffold serves as:

- Redox-active ligands : Forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) for catalytic or sensor applications. The ethoxy group enhances solubility in polar solvents .

- Corrosion inhibitors : Adsorbs onto metal surfaces via lone pairs from O and Cl atoms, blocking oxidation sites. Electrochemical impedance spectroscopy (EIS) confirms inhibition efficiency .

- Organic semiconductors : The planar structure and conjugated π-system enable charge transport. Cyclic voltammetry reveals reversible redox peaks suitable for battery electrodes .

Q. Experimental Design :

- Synthesize metal complexes and characterize via UV-Vis and EPR spectroscopy.

- Test corrosion inhibition using polarization curves in acidic media .

Basic Question: What safety precautions are critical when handling this compound?

Answer:

- Toxicity : The compound may cause oxidative stress in vivo. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep desiccated at -20°C to prevent decomposition. Solubility in DMSO or chloroform allows stock solution preparation .

- Waste disposal : Neutralize with reducing agents (e.g., Na₂S₂O₄) to convert quinones to less toxic hydroquinones before disposal .

Advanced Question: How do substituents at the 3-position influence antibacterial activity?

Answer:

- Chloro vs. ethoxy : Chloro derivatives exhibit stronger electrophilicity, enhancing interactions with bacterial enzymes (e.g., DNA gyrase). Ethoxy groups reduce toxicity but may lower potency .

- Mechanistic insight : Chloro derivatives disrupt membrane potential in Staphylococcus aureus via redox cycling, while ethoxy analogs show moderate activity due to reduced ROS generation .

Q. Validation :

- Perform agar diffusion assays with MRSA strains.

- Quantify ROS using fluorescent probes (e.g., DCFH-DA) .

Basic Question: What solvents are optimal for recrystallizing this compound?

Answer:

- Ethyl acetate/hexane mixtures : Yield high-purity crystals via slow evaporation .

- Chloroform : Suitable for X-ray-quality crystals but requires careful drying to avoid hydrate formation .

Advanced Question: Can computational methods predict the bioactivity of novel analogs?

Answer:

Yes. Strategies include:

- QSAR modeling : Correlate substituent electronegativity with cytotoxicity (e.g., chloro > ethoxy > methoxy) .

- Molecular docking : Simulate interactions with targets like HCMV protease or NAD(P)H oxidases .

- DFT calculations : Predict redox potentials and stability of semiquinone radicals .

Tools : Use Gaussian or AutoDock Vina with parameters optimized for quinones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.